Product packaging for BODIPY TR methyl ester(Cat. No.:CAS No. 150152-63-9)

BODIPY TR methyl ester

Cat. No.: B1147954
CAS No.: 150152-63-9
M. Wt: 438.25
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Description

Evolution and Significance of Boron-Dipyrromethene (BODIPY) Dyes

The landscape of fluorescent imaging was significantly shaped by the advent of Boron-Dipyrromethene (BODIPY) dyes. First synthesized in 1968 by Treibs and Kreuzer, these compounds, with the IUPAC name 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene, have become a cornerstone in bioanalytical and imaging applications. mdpi.com The initial discovery paved the way for the development of a vast library of derivatives. Researchers quickly recognized the potential of the BODIPY core structure, which allows for extensive functionalization at its pyrrole, meso-, and boron positions. This structural versatility enables the fine-tuning of their absorption and emission wavelengths, typically spanning from 450 to 750 nm.

Over the decades, the significance of BODIPY dyes has grown immensely, driven by their exceptional photophysical properties, including high fluorescence quantum yields and strong absorption characteristics. mdpi.com Their inherent stability and the ability to modify their structure to suit specific applications have made them invaluable tools. researchgate.net Consequently, this class of dyes is widely applied in fields such as fluorescence microscopy, cell imaging, and as fluorescent markers for bioimaging. mdpi.comresearchgate.net The continuous evolution of synthetic strategies has further expanded their utility, allowing for the creation of sophisticated probes for monitoring biological processes, developing therapeutic agents, and constructing advanced biosensors. mdpi.com

Distinctive Photophysical Advantages of BODIPY Derivatives for Biological Applications

BODIPY derivatives are highly regarded in the scientific community due to a collection of superior photophysical characteristics that make them ideal for biological research. nih.gov These dyes are known for their strong light absorption, characterized by high molar extinction coefficients that often exceed 80,000 M⁻¹cm⁻¹. A key advantage is their typically high fluorescence quantum yields, which can approach 0.8 or higher, signifying that a large portion of absorbed light is efficiently converted into a fluorescent signal. nih.govencyclopedia.pub This high quantum yield, combined with excellent photostability, results in bright and long-lasting fluorescence, crucial for demanding imaging experiments. mdpi.comnih.gov

The absorption maxima for BODIPY dyes generally fall between 400 and 600 nm, with emission maxima correspondingly found between 500 and 700 nm. nih.govencyclopedia.pub This significant separation between absorption and emission peaks, known as a large Stokes shift, is beneficial as it minimizes self-absorption and simplifies the detection of the emitted fluorescence. nih.govencyclopedia.pub Furthermore, the fluorescence properties of some BODIPY derivatives are sensitive to the polarity of their environment, allowing them to be used as probes for cellular microenvironments. nih.govencyclopedia.pub The tunability of the BODIPY core allows for the rational design of probes with specific spectral properties tailored for diverse applications, including sensing of ions, pH, and reactive oxygen species. nih.gov

Table 1: General Photophysical Properties of BODIPY Dyes

Property Typical Value/Range Significance in Bioimaging
Molar Extinction Coefficient >80,000 M⁻¹cm⁻¹ Strong light absorption leads to brighter signals.
Fluorescence Quantum Yield Often approaching 0.8-0.95 nih.govencyclopedia.pub High efficiency in converting absorbed light to fluorescence.
Absorption Maxima (λabs) 400–600 nm nih.govencyclopedia.pub Covers a significant portion of the visible spectrum.
Emission Maxima (λem) 500–700 nm nih.govencyclopedia.pub Emission in the visible to red region of the spectrum.
Photostability High mdpi.comnih.gov Resistance to photobleaching allows for longer imaging times.

| Spectral Tuning | Highly tunable via chemical modification mdpi.comnih.gov | Enables creation of probes for specific targets and multicolor imaging. |

Positioning of BODIPY TR Methyl Ester within the Far-Red Fluorescent Probe Landscape

In recent years, there has been a significant push towards developing fluorescent probes that operate in the far-red and near-infrared (NIR) regions of the electromagnetic spectrum (typically 650–900 nm). rsc.orgrsc.org This spectral window is particularly advantageous for in vivo and deep-tissue imaging for several reasons: light in this range experiences less absorption and scattering by biological tissues, allowing for deeper penetration; and background autofluorescence from endogenous molecules is significantly lower, leading to an improved signal-to-noise ratio. rsc.orgresearchgate.netresearchgate.net These factors collectively contribute to clearer, higher-contrast images with minimal photodamage to living samples. rsc.orgresearchgate.net BODIPY dyes have emerged as an attractive platform for creating probes that function in this desirable far-red/NIR window. rsc.orgrsc.org

This compound is a prominent example of a BODIPY derivative that operates in the red portion of the spectrum. It is a cell-permeant dye that is used for staining organelles such as the mitochondria and endoplasmic reticulum. biochempartner.com Its spectral properties make it an excellent tool for fluorescence microscopy. medchemexpress.com With an absorption maximum around 589 nm and a bright emission peak at approximately 616 nm, it provides a strong, red-fluorescent signal. antibodies.com

Table 2: Properties of this compound

Property Value Reference(s)
Molecular Formula C₂₂H₁₇BF₂N₂O₃S nih.gov
Molecular Weight ~438.26 g/mol biochempartner.comantibodies.com
Appearance Red to very dark purple powder sigmaaldrich.com
Fluorescence Red medchemexpress.com
Absorption Maximum (Ex) ~589 nm antibodies.com
Emission Maximum (Em) ~616 nm antibodies.com
Extinction Coefficient 69,000 M⁻¹cm⁻¹ antibodies.com
Fluorescence Quantum Yield ~0.9 antibodies.com

| Key Application | Lipophilic counterstain for GFP in live-cell imaging | medchemexpress.comnih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H17BF2O3S B1147954 BODIPY TR methyl ester CAS No. 150152-63-9

Properties

IUPAC Name

methyl 2-[4-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BF2N2O3S/c1-29-22(28)14-30-18-8-4-15(5-9-18)19-10-6-16-13-17-7-11-20(21-3-2-12-31-21)27(17)23(24,25)26(16)19/h2-13H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMDVGPFFTVIIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC=C2C3=CC=C(C=C3)OCC(=O)OC)C=C4[N+]1=C(C=C4)C5=CC=CS5)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BF2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150152-63-9
Record name Boron, difluoro[methyl [4-[5-[[5-(2-thienyl)-2H-pyrrol-2-ylidene]methyl]-1H-pyrrol-2-yl]phenoxy]acetato-N,N′]difluoro-, (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150152-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Spectroscopic and Photophysical Characterization of Bodipy Tr Methyl Ester

Absorption and Emission Spectral Profiles

The spectral characteristics of BODIPY TR methyl ester are defined by its distinct absorption and emission profiles in the red to far-red region of the electromagnetic spectrum.

Excitation Maxima Analysis and Laser Compatibility

This compound exhibits a strong absorption peak, with reported excitation maxima ranging from approximately 588 nm to 598 nm. fishersci.comthermofisher.com This positions its absorption profile favorably for excitation by common laser lines used in fluorescence microscopy. Specifically, the 561 nm line from diode lasers and the 568 nm line from Argon-Krypton (Ar-Kr) lasers are highly compatible for efficient excitation of this fluorophore. fishersci.comresearchgate.net This compatibility ensures that maximal fluorescence signal can be achieved with standard instrumentation, making it a practical choice for researchers.

Emission Maxima and Far-Red Fluorescence Properties

Upon excitation, this compound emits a bright, far-red fluorescence. Its emission maximum is consistently reported to be around 616 nm to 625 nm. fishersci.comabmole.commedchemexpress.comimmunomart.com This significant Stokes shift, the difference between the excitation and emission maxima, is advantageous as it minimizes the overlap between the absorption and emission spectra, thereby reducing self-quenching and improving the signal-to-noise ratio in fluorescence measurements. The emission in the far-red region is particularly beneficial for biological imaging as it minimizes interference from cellular autofluorescence, which is typically more pronounced in the shorter wavelength regions of the spectrum.

Fluorescence Quantum Yield Determination Methodologies and Efficiency Analysis

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For this compound, a high fluorescence quantum yield has been reported, indicating that it is a highly efficient fluorophore.

The determination of fluorescence quantum yield is typically performed using a comparative method. This involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield, under identical experimental conditions (e.g., excitation wavelength, solvent, and absorbance). The quantum yield of the sample (ΦF,sample) is then calculated using the following equation:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

Where:

ΦF,std is the fluorescence quantum yield of the standard.

I is the integrated fluorescence intensity.

A is the absorbance at the excitation wavelength.

n is the refractive index of the solvent.

For red-emitting dyes like BODIPY TR, common standards include Rhodamine 101 (ΦF = 1.0 in ethanol) or Cresyl Violet (ΦF = 0.54 in methanol).

This compound is reported to have a high fluorescence quantum yield, with some sources indicating a value of approximately 0.9. This high efficiency contributes to its bright fluorescence emission, making it readily detectable even at low concentrations. The general class of BODIPY dyes is known for quantum yields that can approach 1.0, even in aqueous environments. thermofisher.com

Photostability Assessment and Mechanisms of Photobleaching Resistance

A key advantage of the BODIPY class of dyes, including this compound, is their exceptional photostability. researchgate.net Photostability refers to a fluorophore's resistance to photochemical degradation upon exposure to excitation light. High photostability is crucial for applications that require prolonged or intense illumination, such as time-lapse imaging and single-molecule studies.

While this compound is lauded for its robust photostability, like all organic fluorophores, it is susceptible to photobleaching under prolonged and intense irradiation. The primary mechanisms of photobleaching for BODIPY dyes are believed to involve photooxidation. This can occur through the interaction of the excited dye molecule with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that can then react with and degrade the fluorophore. Another potential degradation pathway involves dehalogenation, where halogen atoms on the BODIPY core are photochemically removed.

The inherent photostability of the BODIPY core is attributed to its rigid, bicyclic structure which limits non-radiative decay pathways and enhances its resistance to chemical degradation.

Influence of Environmental Polarity and pH on Spectral Characteristics

An important characteristic of BODIPY dyes is the relative insensitivity of their spectral properties to the surrounding environment, such as solvent polarity and pH. thermofisher.com

Solvent and Membrane Microenvironment Effects on Fluorescence

Studies have shown that the absorption and emission spectra of this compound exhibit only minor changes across different solvent environments. For instance, a comparison of its spectral properties when solubilized in dimethyl sulfoxide (B87167) (DMSO) versus when incorporated into dioleoylphosphatidylcholine (DOPC) liposomes revealed only slight differences in the excitation and emission profiles. researchgate.net This indicates that the fluorescence of this compound is not significantly perturbed by changes in the microenvironment from a polar aprotic solvent to the hydrophobic core of a lipid bilayer. This characteristic is advantageous for cellular imaging applications, as it ensures a consistent and predictable fluorescent signal regardless of the specific subcellular localization of the dye.

The general insensitivity to solvent polarity is a hallmark of the BODIPY fluorophore, which is attributed to its nonpolar and electrically neutral chromophore. This minimizes solvatochromic shifts, which are changes in the absorption or emission spectra as a function of solvent polarity.

Similarly, the fluorescence of this compound is largely independent of pH within the physiological range. This is a significant advantage over other classes of fluorescent dyes, such as fluoresceins, which exhibit strong pH-dependent fluorescence. The pH insensitivity of this compound ensures that fluorescence intensity is a reliable measure of the probe's concentration and is not confounded by local pH variations within cellular compartments.

Table 1: Spectroscopic Properties of this compound

Property Value Reference(s)
Excitation Maximum (λex) 588 - 598 nm fishersci.comthermofisher.com
Emission Maximum (λem) 616 - 625 nm fishersci.comabmole.commedchemexpress.comimmunomart.com
Recommended Laser Lines 561 nm, 568 nm fishersci.comresearchgate.net
Fluorescence Quantum Yield (ΦF) ~0.9

Table 2: Compound Names Mentioned

Compound Name
This compound
Rhodamine 101
Cresyl Violet
Dimethyl sulfoxide (DMSO)

Excited State Dynamics and Relaxation Pathways

Upon absorption of a photon, this compound is promoted to an electronically excited state. The subsequent return to the ground state can occur through several competing radiative and non-radiative pathways. The efficiency and rate of these de-excitation processes are dictated by the molecule's structure and its interaction with the surrounding environment. For BODIPY dyes, the excited state dynamics are characterized by high fluorescence quantum yields and relatively long excited-state lifetimes.

k_total = k_r + k_nr + k_ISC

where k_r is the radiative decay rate (fluorescence), k_nr is the non-radiative decay rate (primarily internal conversion), and k_ISC is the rate of intersystem crossing.

Fluorescence Lifetime and Quantum Yield

BODIPY TR and its derivatives are known for their bright, red fluorescence, characterized by a high fluorescence quantum yield (Φ_F) and an excited-state lifetime (τ_F) typically in the nanosecond range. The fluorescence lifetime of the general BODIPY TR dye is typically 5 nanoseconds or longer. abpbio.com The quantum yield, which represents the ratio of emitted photons to absorbed photons, is also generally high for this class of dyes. abpbio.com These properties are influenced by the solvent environment; for instance, the related BODIPY 630/650 dye has a fluorescence lifetime of 4.4 nanoseconds in ethanol (B145695) and 3.9 nanoseconds in water. thermofisher.com

The radiative (k_r) and non-radiative (k_nr) decay rates can be determined from the fluorescence quantum yield and lifetime using the following relationships:

Φ_F = k_r / (k_r + k_nr) τ_F = 1 / (k_r + k_nr)

From these, it follows that: k_r = Φ_F / τ_F k_nr = (1 - Φ_F) / τ_F

Interactive Data Table: Photophysical Properties of Representative Red-Emitting BODIPY Dyes

Note: Data for closely related BODIPY derivatives are presented to illustrate typical values, as precise, comprehensive data for this compound across various solvents is not extensively documented in a single source.

CompoundSolventτ_F (ns)Φ_Fk_r (10⁸ s⁻¹)k_nr (10⁸ s⁻¹)
BODIPY TR classGeneral> 5.0High--
BODIPY 630/650Ethanol4.4---
BODIPY 630/650Water3.9---
BP-PH-CF3Toluene2.150.381.772.88
BP-PHToluene1.940.130.674.48

Non-Radiative Relaxation Pathways

For many BODIPY dyes, the primary non-radiative relaxation pathway is internal conversion from the S₁ state directly to the ground state (S₀). This process is often facilitated by conformational changes or molecular rotations in the excited state. vu.lt In meso-phenyl substituted BODIPYs, rotation of the meso-phenyl group can lead to a non-fluorescent, twisted intramolecular charge transfer (TICT) state or provide a pathway to a conical intersection, which promotes rapid, efficient non-radiative decay back to the ground state. vu.ltnih.gov The energy barrier for this rotation in the excited state is a key factor determining the rate of non-radiative relaxation (k_nr). vu.lt Factors that restrict this rotation, such as high solvent viscosity or bulky substituents on the BODIPY core, can decrease the non-radiative decay rate and thus increase the fluorescence quantum yield. vu.lt

Intersystem Crossing

The core structure of BODIPY dyes features very small spin-orbit coupling, which results in a very low probability of intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet state (T₁). nih.gov Consequently, the triplet state quantum yield is typically negligible for standard BODIPY dyes like this compound under normal conditions. rsc.org Significant enhancement of ISC can be achieved through specific molecular modifications, such as the introduction of heavy atoms (e.g., iodine or bromine) into the BODIPY core or the attachment of radicals, but these are not features of the standard this compound. nih.govrsc.org

Transient Absorption Spectroscopy Insights

Femtosecond transient absorption spectroscopy studies on various BODIPY derivatives provide insight into the ultrafast events following photoexcitation. nih.govacs.org Immediately after excitation, the transient spectra are typically characterized by three main features:

Ground-State Bleaching (GSB): A negative signal at the wavelength of maximum absorption, corresponding to the depletion of the ground-state population. nih.govacs.org

Stimulated Emission (SE): A negative signal that mirrors the fluorescence spectrum, arising from the stimulated emission from the S₁ state back to the S₀ state. nih.govacs.org

Excited-State Absorption (ESA): A positive absorption band at different wavelengths, corresponding to the absorption of the probe pulse by the excited S₁ state population to higher excited states (Sₙ). nih.govacs.org

The decay of these signals over picosecond to nanosecond timescales allows for the direct measurement of the excited-state lifetime and the observation of any intermediate species, such as relaxed excited states or charge-transfer states. rsc.orgsemanticscholar.org For typical BODIPY dyes in non-polar solvents, the transient absorption signals usually show a straightforward decay corresponding to the S₁ state lifetime, consistent with relaxation primarily through fluorescence and internal conversion. rsc.org

Cellular and Subcellular Localization Mechanisms of Bodipy Tr Methyl Ester

Cellular Uptake Pathways and Membrane Permeation Dynamics

The cellular uptake of BODIPY TR methyl ester is primarily driven by its lipophilic (fat-loving) nature. abmole.comresearchgate.net This characteristic allows the dye to readily permeate cell membranes through passive diffusion, moving down its concentration gradient from the extracellular environment into the cell's interior. abmole.commedchemexpress.commdpi.com Unlike molecules that require active transport or endocytic pathways, the uncharged and hydrophobic structure of this compound facilitates its direct passage across the lipid bilayer of the plasma membrane. mdpi.comnih.gov Once inside, it rapidly accumulates within various intracellular membrane systems. fishersci.com

Intracellular Compartmentalization and Organelle Affinity

Following its entry into the cell, this compound does not distribute uniformly. Instead, it shows a strong affinity for endomembranous organelles, effectively staining the cytoplasm while leaving the nucleoplasm largely unstained. researchgate.netresearchgate.net This selective accumulation makes it an effective counterstain for visualizing the general morphology of cells and tissues. fishersci.comthermofisher.com

This compound is known to selectively accumulate in mitochondria. fishersci.comfishersci.com This localization is a common feature of many lipophilic cationic dyes, which are sequestered by the negative electrochemical potential across the inner mitochondrial membrane. nih.govbiotium.comthermofisher.com The accumulation of the dye within these organelles allows for the visualization of mitochondrial morphology and distribution within living cells. While some dyes depend on an intact membrane potential, the lipophilic character of this compound contributes to its retention within mitochondrial membranes. biotium.com

In addition to mitochondria, this compound localizes to other endomembranous organelles, including the endoplasmic reticulum (ER) and the Golgi apparatus. fishersci.comfishersci.com Its lipophilic properties facilitate its partitioning into the lipid-rich membranes of these structures. mdpi.com This allows for the delineation of the complex network of the ER and the stacked cisternae of the Golgi, which can be distinguished from other cellular components. nih.gov While specific probes like BODIPY TR ceramide are designed for high-fidelity Golgi staining, the general membrane-staining properties of this compound also allow for the visualization of these organelles. abcam.comthermofisher.com

A key characteristic of this compound staining is the clear distinction between the cytoplasm and the nucleus. The dye brightly stains the cytoplasm by accumulating in the aforementioned membranous organelles, but it does not stain the cell nuclei. researchgate.netimmunomart.com This results in the appearance of nuclei as dark, unstained voids against a fluorescent cytoplasm, a feature that is particularly useful for identifying the location and shape of cell nuclei without the need for a specific nuclear stain. researchgate.netmedchemexpress.com The interstitial space between cells also remains largely unstained. researchgate.net

In the context of embryonic development, particularly in model organisms like the zebrafish, this compound exhibits differential staining patterns that highlight tissue architecture. researchgate.net The dye effectively stains the cells of organ rudiments and embryonic tissues, revealing their shape and boundaries. abmole.comresearchgate.net Research in zebrafish embryos shows that the dye preferentially stains intracellular organelles within the embryonic cells first. researchgate.net In the yolk extension of these embryos, the yolk sac layer cytoplasm becomes brightly stained, while the underlying yolk platelets remain unlabeled, demonstrating a clear differential localization based on the composition and nature of these structures. researchgate.net

Absence of Strong Plasma Membrane Localization

Despite its ability to readily permeate the plasma membrane, this compound does not accumulate there to a significant degree. researchgate.netmedchemexpress.comfishersci.com After diffusing across the outer cell membrane, the dye is rapidly sequestered by the internal endomembranous organelles. immunomart.com This dynamic results in bright staining of the cell's interior while the plasma membrane itself remains relatively dark. researchgate.net This property is advantageous as it creates clear boundaries between adjacent cells in a tissue, allowing for the precise visualization of individual cell morphology. researchgate.net

Interactive Data Table: Localization and Staining Characteristics

Cellular Component Staining Result Primary Mechanism/Observation
Plasma Membrane Weak / Negative Rapid permeation and subsequent sequestration by internal organelles. researchgate.netfishersci.com
Cytoplasm Strong / Positive Accumulation in endomembranous organelles. researchgate.net
Mitochondria Strong / Positive Sequestration driven by lipophilicity and likely influenced by membrane potential. fishersci.comnih.gov
Endoplasmic Reticulum Positive Partitioning into the extensive lipid membrane network. fishersci.comfishersci.com
Golgi Apparatus Positive Accumulation in the organelle's membranes. fishersci.comfishersci.com
Nucleus Negative Dye does not enter or accumulate in the nucleoplasm. researchgate.netimmunomart.com

Table of Compounds

Compound Name
This compound
BODIPY TR ceramide
Green Fluorescent Protein (GFP)

Biological Compatibility and Non-Teratogenic Effects in Developmental Models

This compound is a vital dye recognized for its compatibility with live specimens, particularly in the context of developmental biology research. researchgate.netnih.govresearchgate.net Its application as a fluorescent counterstain in living embryos, such as those of the zebrafish (Danio rerio), is well-documented, providing histological context for cells expressing green fluorescent protein (GFP). researchgate.netfishersci.com The dye's utility in four-dimensional (4D) confocal imaging of living organisms highlights its suitability for dynamic biological studies. nih.gov

A key aspect of its biological compatibility is its low phototoxicity, which is crucial for time-lapse imaging of sensitive embryonic tissues. researchgate.net Research has shown that vital staining with this compound does not interfere with normal cellular processes, such as the expression of reporter genes like GFP. researchgate.net This allows for extended observation of morphogenetic events without inducing artifacts from the imaging agent itself. researchgate.net Furthermore, the fluorescence of this compound is retained even after the specimen is fixed with paraformaldehyde, enabling a seamless transition from live imaging to fixed-specimen analysis. fishersci.comresearchgate.net

Crucially, studies utilizing zebrafish embryos, a common model organism for developmental toxicity screening, have not observed teratogenic effects resulting from exposure to this compound. researchgate.netfishersci.comnih.gov This lack of developmental toxicity is a significant advantage, ensuring that observed morphogenetic processes are not perturbed by the fluorescent label. researchgate.netresearchgate.net The dye readily permeates cell membranes to stain various intracellular structures without appearing to disrupt embryonic development. researchgate.netfishersci.commedchemexpress.com

The lipophilic nature of this compound facilitates its permeation through cell membranes, leading to its localization within endomembranous organelles. researchgate.netmedchemexpress.comabmole.com It is effective in delineating cellular shapes, the location of cell nuclei, and the boundaries of tissues within an embryo, all while maintaining the viability of the organism. researchgate.netabmole.com

Research Findings on Biological Compatibility of this compound

FeatureObservation in Developmental Models (Zebrafish)Research Focus
Vital Staining Effective vital counterstain for GFP-expressing cells and tissues in living embryos. researchgate.netfishersci.comVisualizing morphogenesis and cellular processes. researchgate.netnih.gov
Phototoxicity Exhibits low phototoxicity, similar to other BODIPY vital dyes. researchgate.netSuitable for long-term time-lapse and 4D imaging. researchgate.netnih.gov
Teratogenic Effects No teratogenic effects on embryonic development have been observed. researchgate.netfishersci.comAssessment of developmental toxicity during imaging. researchgate.net
Effect on Gene Expression Does not affect the expression of GFP-reporter genes. researchgate.netEnsuring the integrity of genetic and cellular studies. researchgate.net
Post-Fixation Stability Staining is retained after fixation with 4% paraformaldehyde. fishersci.comresearchgate.netCorrelation of live imaging data with fixed tissue analysis. researchgate.net
Cellular Localization Permeates cell membranes and localizes to endomembranous organelles like the ER, Golgi, and mitochondria. fishersci.commedchemexpress.comfishersci.comProviding histological context without disrupting plasma membrane integrity. researchgate.netfishersci.com

Advanced Microscopy Applications of Bodipy Tr Methyl Ester in Live Biological Systems

Confocal Laser Scanning Microscopy Applications

BODIPY TR methyl ester is a versatile red fluorescent vital dye extensively used in confocal laser scanning microscopy (CLSM). This dye readily permeates cell membranes and localizes within endomembranous organelles such as the endoplasmic reticulum, Golgi apparatus, and mitochondria, but it does not strongly stain the plasma membrane. fishersci.commedchemexpress.com This intracellular distribution makes it an ideal vital stain for revealing the location and shape of cell nuclei, the morphology of cells within tissues, and the boundaries of organ-forming tissues in whole embryos. fishersci.commedchemexpress.comresearchgate.net For CLSM, excitation is typically recommended at 568 nm using an argon/krypton-ion laser or at 561 nm with a yellow diode laser. fishersci.com

A primary application of this compound is as a fluorescent counterstain in conjunction with Green Fluorescent Protein (GFP) for dual-channel imaging in live specimens, such as transgenic zebrafish embryos. researchgate.netresearchgate.net The significant spectral separation between GFP and this compound is crucial for this application. fishersci.com The emission maximum of GFP is approximately 508 nm, while that of this compound is around 625 nm. fishersci.comresearchgate.net This large chromatic separation facilitates simultaneous dual-channel imaging with minimal spectral bleedthrough, ensuring that the fluorescence from GFP is not significantly detected in the channel used for this compound. fishersci.comresearchgate.net This allows for the confident pseudocoloring and merging of images to determine the true spatial overlap of the two fluorophores. researchgate.net This technique has been effectively used to observe the cellular processes of morphogenesis in zebrafish embryos that are transgenic for GFP. researchgate.netresearchgate.net

Table 1: Spectral Properties for Dual-Channel Imaging

Fluorophore Excitation Max (nm) Emission Max (nm) Recommended Laser Line (nm)
Green Fluorescent Protein (GFP) ~488 ~508 488

| This compound | ~598 | ~625 | 561 or 568 |

This interactive table summarizes the key spectral characteristics that enable effective dual-channel imaging of GFP and this compound. Data sourced from fishersci.commedchemexpress.comresearchgate.netresearchgate.net.

GFP-transgenic embryos counterstained with this compound are ideally suited for dual-channel fluorescence time-lapse imaging. researchgate.net This technique allows researchers to track dynamic cellular events over time. researchgate.netthermofisher.comnih.gov The photostability of the dye is a critical factor for such imaging, as multiple scans of a specimen are required for a time-lapse series. researchgate.net Research has shown that in zebrafish embryos stained with this compound, approximately 100 scans can be performed before photobleaching significantly degrades the image quality. researchgate.net This level of stability is sufficient to obtain highly informative two-dimensional time-lapse recordings of developmental processes. researchgate.net The staining properties of the dye allow for the arrangements of GFP-labeled cells to be identified in living tissues, providing crucial information to understand the cellular behaviors involved in the transformation of organ primordia into organ rudiments. researchgate.net

Super-Resolution Microscopy Techniques (General for BODIPY, if studies exist)

While specific studies focusing on this compound in super-resolution microscopy are not prevalent, the broader family of BODIPY dyes has been successfully employed in these advanced imaging techniques. nih.gov Conventional BODIPY conjugates can be used for live-cell Single-Molecule Localization Microscopy (SMLM), a super-resolution method that can resolve intracellular structures with a precision of approximately 20 nm. nih.govelsevierpure.comnih.gov This is achieved by exploiting the transient formation of red-shifted BODIPY ground-state dimers, which results in bright single-molecule emission. nih.govnih.gov This protocol allows for the acquisition of super-resolution images and the tracking of single molecules to extract spatio-temporal information. nih.gov The versatility of this approach means it can be used with hundreds of commercially available BODIPY conjugates to study biological processes at the nanoscale, far beyond the diffraction limit of conventional fluorescence microscopy. nih.govnih.gov

Applications of Bodipy Tr Methyl Ester in Developmental Biology Research

Visualization of Morphogenesis and Tissue Dynamics in Model Organisms

The dynamic process of morphogenesis, where cells organize into tissues and organs, requires high-resolution, real-time visualization techniques. BODIPY TR methyl ester serves as an excellent vital dye for this purpose, enabling researchers to observe cellular movements and tissue rearrangements in living embryos.

Zebrafish Embryo Studies as a Research Paradigm

The zebrafish (Danio rerio) embryo, with its optical transparency and rapid external development, is a premier model organism in developmental biology. The use of this compound in zebrafish research has provided profound insights into organogenesis. The dye readily permeates the cell membranes of the embryonic tissues, allowing for comprehensive labeling of cells and providing a clear histological context for developmental events. abmole.comresearchgate.net This has been instrumental in studies of gastrulation, neurulation, and the formation of various organ systems.

Tracking Cellular and Tissue Boundaries

A key advantage of this compound is its ability to delineate cellular and tissue boundaries. researchgate.net The lipophilic nature of the dye leads to its accumulation in endomembranous organelles, while it does not strongly localize to the plasma membrane. researchgate.netfishersci.com This staining pattern creates a distinct outline of individual cells, enabling the tracking of cell shape changes, migrations, and interactions during development. The clear demarcation of tissue layers and organ primordia facilitates the study of tissue dynamics, such as convergent extension and epiboly.

Role as a Vital Counterstain for Transgenic Systems (e.g., GFP-Expressing Organisms)

The advent of transgenic organisms expressing fluorescent proteins, such as Green Fluorescent Protein (GFP), has revolutionized developmental biology by allowing for the visualization of specific cell lineages or protein localizations. This compound serves as an ideal counterstain in these systems for several reasons. abmole.comresearchgate.net

Its fluorescence emission is in the red region of the spectrum, which is well-separated from the green emission of GFP. fishersci.com This spectral separation minimizes bleed-through between the two fluorescence channels, enabling clear, simultaneous dual-channel imaging. researchgate.net By labeling all cells, this compound provides a comprehensive anatomical backdrop, allowing researchers to precisely locate the GFP-expressing cells within the broader context of the developing embryo. abmole.comresearchgate.net This is crucial for understanding the cellular environment and interactions of the cells of interest.

Table 1: Spectral Properties of this compound and Enhanced GFP (EGFP)

Fluorophore Excitation Max (nm) Emission Max (nm)
This compound ~598 ~625
Enhanced GFP (EGFP) ~488 ~507

Analysis of Cell and Nuclear Morphology within Intact Embryonic Tissues

Detailed analysis of cellular and nuclear morphology is fundamental to understanding developmental processes. This compound's subcellular localization pattern is particularly advantageous for these studies. researchgate.net

Table 2: Subcellular Localization of this compound in Embryonic Cells

Cellular Compartment Staining Intensity
Cytoplasm (Endomembranous Organelles) High
Nucleus Low / Excluded
Plasma Membrane Low / Excluded

Compatibility with Fixation Protocols in Developmental Studies

While live imaging is a primary application, the ability to fix stained specimens for further analysis is also crucial in developmental research. This compound staining is compatible with common fixation methods, particularly those using paraformaldehyde. fishersci.commedchemexpress.comimmunomart.com

Following vital staining of an embryo, the tissue can be fixed, and the fluorescence of this compound is retained. medchemexpress.comimmunomart.com This allows for the preservation of the detailed cellular and tissue architecture at a specific developmental time point. Fixed and stained embryos can then be used for more detailed anatomical studies, including confocal microscopy for high-resolution three-dimensional reconstructions. The compatibility with fixation protocols extends its utility, enabling researchers to correlate live imaging data with fixed-specimen analysis. medchemexpress.com

Comparative Analysis with Other Fluorescent Probes in Research Contexts

Spectral Overlap and Separation Considerations with Co-Applied Fluorophores

A primary consideration in multichannel fluorescence microscopy is the spectral separation between different fluorophores to prevent crosstalk or "bleed-through" between channels. BODIPY TR methyl ester exhibits a red fluorescence, making it an excellent partner for commonly used green fluorescent proteins (GFPs) and other blue or green emitting dyes.

Its excitation maximum is typically around 589-598 nm, and its emission maximum is in the range of 616-625 nm. researchgate.netabpbio.com This places it spectrally distant from fluorophores like Enhanced Green Fluorescent Protein (EGFP), which has an emission maximum at approximately 508 nm. researchgate.net The substantial separation in their emission spectra greatly facilitates simultaneous dual-channel imaging. researchgate.net

Research has shown that the spectral properties of this compound are minimally affected by its environment, showing only minor differences when solvated in dimethyl sulfoxide (B87167) (DMSO) versus liposomes. researchgate.net This stability is crucial as it ensures that the spectral separation from co-applied fluorophores like GFP remains reliable within the cellular environment. researchgate.net The excitation curve of this compound has minimal overlap with that of EGFP in the 475-525 nm range, further reducing the likelihood of off-target excitation and spectral bleed-through. researchgate.net

FeatureThis compoundEnhanced Green Fluorescent Protein (EGFP)
Excitation Maximum ~589-598 nm~488 nm
Emission Maximum ~616-625 nm~508 nm
Spectral Overlap Minimal with green fluorophoresN/A

Performance Metrics: Photostability, Brightness, and Environmental Sensitivity

The utility of a fluorescent probe is largely determined by its performance metrics, including its resistance to photobleaching, its intrinsic brightness, and its sensitivity to the local environment. BODIPY dyes, in general, are known for their excellent photophysical properties. mdpi.com

Photostability: this compound demonstrates notable photostability, a critical attribute for time-lapse imaging and 3D reconstructions that require multiple scans of a specimen. researchgate.net Studies in zebrafish embryos have shown that meaningful imaging can be conducted with up to 100 scans before significant photobleaching degrades image quality. researchgate.net This low photobleaching rate also contributes to low phototoxicity, which is essential for live-cell imaging. researchgate.net In comparison to other dyes, some BODIPY derivatives have shown superior photostability over fluorescein, for instance. nih.gov

Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and its fluorescence quantum yield. BODIPY dyes are characterized by high extinction coefficients and high fluorescence quantum yields, often approaching 1.0. abpbio.comaatbio.com This translates to bright fluorescent signals that are easily detectable. While specific quantum yield values for this compound can vary depending on the solvent, the BODIPY class of dyes is generally recognized for its high brightness. abpbio.com

Environmental Sensitivity: An important characteristic of many BODIPY dyes, including BODIPY TR, is their relative insensitivity to solvent polarity and pH. abpbio.com This means their fluorescence intensity and spectral properties remain stable under varying physiological conditions, which is a significant advantage over dyes like Nile Red that can exhibit spectral shifts based on the polarity of their environment. researchgate.net However, some specialized BODIPY derivatives have been designed to be environmentally sensitive to report on specific cellular parameters like viscosity. nih.govresearchgate.net

Performance MetricThis compoundOther Common Probes (General)
Photostability High, low photobleaching rateVaries; Fluorescein is known to photobleach relatively quickly.
Brightness High (due to high extinction coefficient and quantum yield)Varies widely.
Environmental Sensitivity Relatively insensitive to pH and polarityCan be sensitive (e.g., Nile Red's emission shifts with polarity).

Advantages and Limitations as a Lipophilic Counterstain in Multichannel Imaging

This compound is widely used as a lipophilic counterstain, providing a fluorescent backdrop to highlight the morphology of cells and tissues. researchgate.net Its lipophilic nature allows it to readily permeate cell membranes and stain intracellular membranes and organelles. fishersci.commedchemexpress.com

Advantages:

Excellent Spectral Compatibility: As discussed, its red emission is well-separated from green and blue fluorophores, making it an ideal counterstain for GFP-expressing cells and tissues. researchgate.netfishersci.com

Fixability: Unlike some other lipophilic BODIPY dyes, this compound staining is retained after paraformaldehyde fixation, which broadens its experimental applications. researchgate.net

Vital Staining: It can be used as a vital stain in living organisms with low phototoxicity. researchgate.net

Detailed Cellular Context: It localizes to endomembranous organelles like the ER and Golgi apparatus, but not strongly to the plasma membrane, providing excellent contrast and revealing the shapes of cells and nuclei within tissues. fishersci.commedchemexpress.com

Limitations:

Potential for Altered Cellular Processes: As with any exogenous probe, there is a potential for the dye to interfere with normal cellular functions, although it does not appear to have teratogenic effects in embryonic development. fishersci.com

Penetrance in Older/Thicker Specimens: In older or larger specimens, achieving uniform penetration of the dye can be a challenge. researchgate.net

Distinction from Other BODIPY Variants with Different Specificities (e.g., Lipid Droplet Specificity)

The versatility of the BODIPY core structure has allowed for the development of a wide range of derivatives with distinct targeting specificities. A notable example is BODIPY 493/503, which is widely used for its high specificity in staining neutral lipid droplets. nih.govnih.gov

The key distinction between this compound and BODIPY 493/503 lies in their subcellular localization and, consequently, their primary applications.

This compound: As a general lipophilic stain, it provides a broad overview of cellular architecture by staining a variety of intracellular membranes. fishersci.com Its utility is primarily as a counterstain to provide anatomical context.

Future Research Directions and Emerging Applications

Development of Novel BODIPY TR Methyl Ester Conjugates for Specific Biological Targets

A significant future direction for this compound lies in the creation of novel bioconjugates designed to interact with specific biological targets. Bioconjugation, the chemical joining of two molecules where at least one is a biomolecule, allows for the precise delivery of the fluorophore to a protein, cell, or tissue of interest. thermofisher.com The core strategy involves modifying the this compound structure to include reactive groups, such as N-hydroxysuccinimide (NHS) esters, which can readily form stable covalent bonds with primary amines on biomolecules like proteins and amine-modified oligonucleotides. abpbio.commedchemexpress.com

While research on specific conjugates of this compound is still emerging, the broader BODIPY dye family provides a clear roadmap. For instance, various BODIPY derivatives have been successfully conjugated to ligands that target specific cellular receptors, including:

Adenosine A1-receptor: Using ligands like N-ethylcarboxamido-adenosine (NECA). nih.gov

Histamine H₁ receptor (H1R): By linking the dye to antagonists such as VUF13816. researchgate.netnih.govresearchgate.net

Glucagon-like peptide-1 receptor (GLP-1R): Through conjugation with neuropeptides like exendin-4 to target and isolate pancreatic β-cells. nih.govencyclopedia.pub

Future research is expected to adapt these strategies for this compound, creating targeted probes for high-resolution imaging and tracking of specific cellular components and processes. Furthermore, the conjugation of this compound to therapeutic agents, such as anticancer drugs (e.g., paclitaxel, curcumin) or boron clusters for neutron capture therapy, represents a promising frontier for developing theranostic agents that combine diagnosis and therapy. nih.govrsc.org

Targeting StrategyExample Ligand/MoleculePotential Target
Receptor TargetingPeptides, Small Molecule AntagonistsG-protein coupled receptors, Kinase receptors
Cellular OrganellesTargeting Peptides (e.g., mitochondrial targeting sequences)Mitochondria, Endoplasmic Reticulum, Nucleus
TheranosticsAnticancer Drugs, PhotosensitizersTumor cells, Pathogenic microorganisms

Integration with Optogenetic and Photomanipulation Technologies

The field of photopharmacology, which uses light to control the activity of molecules, offers exciting opportunities for BODIPY dyes. A particularly promising area is the development of "photocages" or photoremovable protecting groups (PPGs). nih.gov Recent studies have shown that meso-methyl BODIPY derivatives can function as efficient PPGs, releasing a caged bioactive molecule upon irradiation with visible or near-infrared light. nih.govchemrxiv.orgnih.gov

This technology could be extended to this compound, enabling researchers to release drugs, signaling molecules, or other effectors at precise locations and times within living cells or tissues. The combination of its photodynamic properties with its photouncaging capability could lead to dual-function agents that offer both imaging and light-activated therapy. chemrxiv.orgnih.gov For example, a this compound conjugate could be designed to first visualize a target tissue and then, upon irradiation with a specific wavelength of light, release a therapeutic agent. The introduction of heavy atoms like bromine or iodine into the BODIPY core can enhance the generation of reactive oxygen species (ROS), a key component of photodynamic therapy (PDT). nih.govnih.govnih.gov

Potential for Quantitative Fluorescence Imaging and Biosensor Development

This compound is already recognized as an excellent fluorescent dye for high-resolution, multi-channel imaging. Its well-separated emission spectrum makes it an ideal counterstain for green fluorescent protein (GFP), enabling detailed 3D and 4D confocal imaging of cellular structures in living organisms like zebrafish embryos. researchgate.netfishersci.comthermofisher.com

The future lies in leveraging its stable and bright fluorescence for quantitative applications. The relatively long excited-state lifetime of the BODIPY TR fluorophore is advantageous for fluorescence polarization-based assays, which can be used to study molecular binding events in real-time. abpbio.com

Furthermore, the BODIPY scaffold is sensitive to the polarity of its local environment, a property that can be harnessed to create biosensors. mdpi.com By modifying the structure of this compound, it is conceivable to develop probes that report on specific physiological parameters. Research on other BODIPY derivatives has already produced sensors for:

pH levels: Dyes that change their fluorescence intensity or wavelength in response to pH. mdpi.com

Ions: Probes designed to detect specific metal ions. nih.gov

Reactive Oxygen Species (ROS): Sensors that fluoresce upon interaction with ROS. nih.gov

The development of ratiometric sensors, which utilize changes in fluorescence at two different wavelengths, is another promising avenue. Such sensors, based on the this compound framework, could provide more accurate and quantitative measurements of analytes within living cells. abmole.com

Expanding Applications in Non-Traditional Biological Systems

While much of the research on this compound has focused on vertebrate model systems like zebrafish, its robust properties make it suitable for a wider range of biological and environmental applications. researchgate.netresearchgate.net

Microbiology: The lipophilic nature of BODIPY dyes allows them to readily permeate the membranes of bacteria and fungi. A BODIPY FL-labeled monoterpenoid, for instance, has been used to study a variety of pathogenic fungi and bacteria. nih.govencyclopedia.pubmdpi.com This suggests that this compound could be developed into a tool for visualizing and studying microbial cell structure, viability, and pathogenesis.

Environmental Science: The development of BODIPY-based sensors for pollutants and for monitoring food quality highlights the potential for environmental applications. nih.govencyclopedia.pubmdpi.com this compound could serve as a scaffold for creating new chemosensors to detect environmental contaminants in soil or water samples.

The expansion into these non-traditional systems will open up new research possibilities, from studying microbial biofilms to developing new methods for environmental monitoring.

Q & A

Q. How should BODIPY TR methyl ester be applied as a GFP counterstain in live-cell imaging?

this compound (Ex/Em: 568/625 nm) is a lipophilic dye that penetrates cell membranes and localizes to intracellular organelles. For live-cell imaging, incubate cells or tissues with 1–5 µM dye in culture medium for 15–30 minutes at 37°C. Rinse thoroughly to remove excess dye. Its spectral separation from GFP (Ex/Em: 488/508 nm) allows dual-channel confocal imaging without significant spectral overlap .

Q. What is the optimal concentration range to avoid non-specific staining artifacts?

Empirical testing across cell types suggests 1–5 µM for most applications. Higher concentrations (>10 µM) may cause aggregation in lipid-rich regions, leading to artifactual punctate signals. Pre-optimize using control samples (e.g., unstained or GFP-only) to validate specificity .

Q. How can this compound be combined with nuclear stains like Hoechst 33342?

The Image-iT LIVE Intracellular Membrane and Nuclear Labeling Kit provides protocols for sequential staining: first, incubate with Hoechst 33342 (2 µg/mL, 10 minutes) for nuclei, followed by this compound (1–5 µM, 15–30 minutes) for membranes. Use multi-bandpass filters to capture both signals without cross-talk .

Advanced Research Questions

Q. How to resolve conflicting reports on this compound localization in different cell types?

Discrepancies in organelle specificity (e.g., endoplasmic reticulum vs. lipid droplets) may arise from cell-specific lipid composition. Validate localization using co-staining with organelle-specific markers (e.g., ER-Tracker or LipidTOX). Adjust incubation time and temperature to modulate dye diffusion kinetics .

Q. What strategies optimize multi-channel imaging with GFP and this compound in zebrafish embryos?

Use spectral unmixing or linear unmixing algorithms to separate GFP and BODIPY TR signals. Confocal settings: 488 nm (GFP) and 543/594 nm (BODIPY TR) lasers, with emission filters at 500–550 nm (GFP) and 610–650 nm (BODIPY TR). Test laser power to minimize phototoxicity in live embryos .

Q. Are tissue-specific protocols required for zebrafish embryos versus mammalian cells?

Yes. For zebrafish embryos, dechorionate and incubate in 3–5 µM dye in embryo medium for 1 hour at 28°C. Rinse 3× to reduce background. Mammalian cells require shorter incubation (15–30 minutes) due to faster dye uptake. Adjust dye concentration based on tissue thickness and lipid content .

Q. How to troubleshoot uneven staining in lipid-rich tissues?

Uneven staining may result from lipid phase partitioning. Pre-treat tissues with lipid-binding agents (e.g., fatty acid-free BSA) to reduce non-specific aggregation. Alternatively, use lower dye concentrations and longer incubation times for uniform distribution .

Q. Can this compound quantify intracellular membrane dynamics in real time?

Yes. Combine time-lapse confocal imaging with computational tools (e.g., ImageJ plugins) to track organelle movement. Normalize fluorescence intensity to baseline readings and account for photobleaching by including control samples .

Q. What protocols enable long-term tracking in live embryos without toxicity?

Limit laser exposure intensity and duration. Use low-light detectors (e.g., HyD or GaAsP) and maintain embryos in oxygenated medium. For multi-day studies, replenish dye every 24 hours at 1–2 µM to sustain signal without cytotoxicity .

Q. How to validate this compound specificity in lipid-rich environments?

Perform co-staining with lipid-specific probes (e.g., Nile Red or BODIPY 493/503). Use fluorescence correlation spectroscopy (FCS) to assess dye partitioning into lipid phases. If overlap occurs, employ spectral phasor analysis to distinguish signals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.